molecular formula C10H12Br2O2 B104289 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene CAS No. 26726-81-8

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

Cat. No.: B104289
CAS No.: 26726-81-8
M. Wt: 324.01 g/mol
InChI Key: ARGOTHVUUGQGPD-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Br2O2. This compound is characterized by the presence of two bromomethyl groups and two methoxy groups attached to a benzene ring. It is a derivative of benzene and is known for its reactivity due to the presence of bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene typically involves the bromination of 4,5-dimethoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can undergo oxidation or reduction, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    1,2-Bis(bromomethyl)benzene: Similar structure but lacks the methoxy groups, making it less reactive in certain types of reactions.

    4,5-Dimethoxybenzene: Lacks the bromomethyl groups, making it less reactive towards nucleophilic substitution.

    1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness: 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGOTHVUUGQGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423707
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26726-81-8
Record name 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene?

A1: The crystal structure of this compound, determined using X-ray diffraction, reveals crucial information about its molecular arrangement. The study revealed that the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds []. This understanding of its solid-state structure can be valuable for designing syntheses utilizing this compound.

Q2: How is this compound utilized in the synthesis of fullerene derivatives?

A2: this compound serves as a precursor to a reactive intermediate, ortho-quinodimethane, which can participate in Diels-Alder reactions. In the presence of fullerene, a Diels-Alder reaction occurs, resulting in a fullerene derivative []. This synthetic strategy allows for the functionalization of fullerenes, potentially leading to materials with novel properties.

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